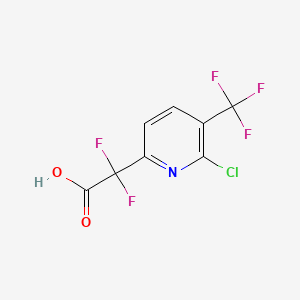
2-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetic acid is a fluorinated organic compound that belongs to the class of pyridines. This compound is characterized by the presence of multiple halogen atoms, including chlorine and fluorine, which impart unique chemical and physical properties. The trifluoromethyl group and difluoroacetic acid moiety contribute to its high stability and reactivity, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by the replacement with a fluorine atom . Another approach is the Umemoto reaction, which uses trifluoromethylating agents to introduce the trifluoromethyl group into the pyridine ring .
Industrial Production Methods
Industrial production of this compound often involves the use of readily available starting materials such as 2-chloro-5-(trifluoromethyl)pyridine. The reaction conditions typically include the use of strong bases like triethylamine and solvents such as dichloromethane or bromomethane . The reaction is carried out under controlled temperatures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The presence of multiple halogen atoms allows for cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethylating agents, strong bases like sodium hydride, and oxidizing agents such as potassium permanganate . The reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide under controlled temperatures and inert atmosphere .
Major Products Formed
The major products formed from these reactions include various fluorinated pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, leading to inhibition or activation of specific biological processes . The compound can also form stable complexes with metal ions, which can modulate its activity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated pyridines, such as 2-chloro-5-(trifluoromethyl)pyridine and 2,3-dichloro-5-(trifluoromethyl)pyridine . These compounds share similar structural features and reactivity patterns.
Uniqueness
What sets 2-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetic acid apart is the presence of both trifluoromethyl and difluoroacetic acid groups, which impart unique chemical properties. This combination enhances its stability, reactivity, and binding affinity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C8H3ClF5NO2 |
|---|---|
Molecular Weight |
275.56 g/mol |
IUPAC Name |
2-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetic acid |
InChI |
InChI=1S/C8H3ClF5NO2/c9-5-3(8(12,13)14)1-2-4(15-5)7(10,11)6(16)17/h1-2H,(H,16,17) |
InChI Key |
GSIOZZBAZMYDQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1C(F)(F)F)Cl)C(C(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Tert-butoxy)carbonyl]-9-oxa-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B13462759.png)
![1-[4-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B13462761.png)
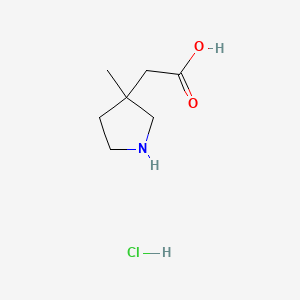
![7-bromo-6-chloro-3H,4H-pyrido[2,3-b]pyrazin-3-one](/img/structure/B13462771.png)
![2-[Benzyl({4,4,8-trimethyl-5,11-dioxa-9,14,16-triazatetracyclo[8.7.0.0^{2,7}.0^{12,17}]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl})amino]ethan-1-ol](/img/structure/B13462781.png)
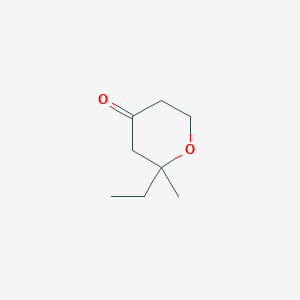
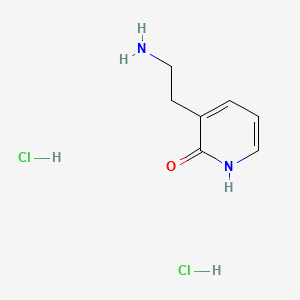
![rac-{[(1R,2R)-2-methylcyclopropyl]methyl}(propan-2-yl)amine hydrochloride, trans](/img/structure/B13462810.png)
![Tert-butyl 1-(hydroxymethyl)-5-[3-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13462817.png)
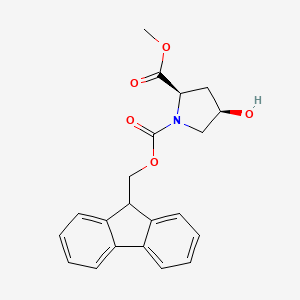
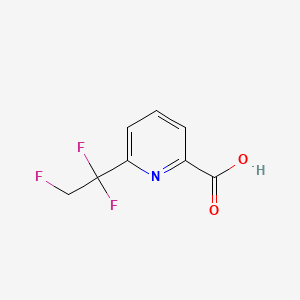
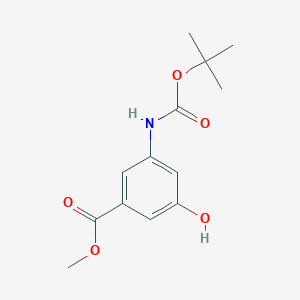
![(2S)-2-amino-3-[3-(fluorosulfonyl)phenyl]propanoic acid hydrochloride](/img/structure/B13462837.png)
![rac-tert-butyl (4aR,7aS)-4-oxo-octahydro-1H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B13462845.png)
